8-Benzyl-2-oxa-8-aza-spiro[4.5]decan-1-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-benzyl-2-oxa-8-azaspiro[4.5]decan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c17-14-15(8-11-18-14)6-9-16(10-7-15)12-13-4-2-1-3-5-13/h1-5H,6-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWZHOZUPYHHCBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CCOC2=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 8 Benzyl 2 Oxa 8 Aza Spiro 4.5 Decan 1 One
Retrosynthetic Analysis of the 8-Benzyl-2-oxa-8-aza-spiro[4.5]decan-1-one Skeleton
A retrosynthetic analysis of this compound reveals several potential disconnection points, leading to plausible synthetic routes. The primary disconnections involve the formation of the spirocyclic core and the introduction of the benzyl group.
One logical disconnection is at the N-benzyl bond, suggesting a late-stage benzylation of a pre-formed spirocyclic amine, 2-oxa-8-aza-spiro[4.5]decan-1-one. This precursor could be synthesized from simpler starting materials.
Further disconnection of the spirocyclic lactone can be envisioned through two main pathways:
Route A: Formation of the piperidine (B6355638) ring onto a pre-existing γ-butyrolactone. This approach would involve the cyclization of a suitably functionalized γ-butyrolactone derivative.
Route B: Formation of the γ-butyrolactone onto a pre-formed piperidine ring. This is often a more common strategy in the synthesis of spiropiperidines. whiterose.ac.uk This would involve an intramolecular cyclization of a piperidine derivative bearing appropriate functional groups at the 4-position.
A key intermediate in Route B would be a 4,4-disubstituted piperidine. Disconnecting the C-O bond of the lactone would lead to a hydroxy acid or its synthetic equivalent. This intermediate could arise from a Michael addition or a similar conjugate addition to a suitable acceptor, followed by functional group manipulation and cyclization.
Classical Synthetic Routes to this compound
Classical synthetic approaches provide a foundation for the construction of the target molecule, often relying on well-established and robust chemical transformations.
Intramolecular cyclization is a powerful strategy for the formation of cyclic structures, including the spirocyclic core of the target molecule. One plausible approach involves the cyclization of an N-benzyl-4-(carboxymethyl)-4-hydroxypiperidine derivative. The synthesis of this precursor could start from N-benzyl-4-piperidone. An Ivanov reaction or a Reformatsky reaction with an appropriate acetate equivalent could introduce the necessary carbon framework at the 4-position. Subsequent hydrolysis would yield the hydroxy acid, which could then undergo lactonization to form the desired spirocyclic lactone.
Another intramolecular approach could involve a Diels-Alder cyclization to construct a complex polycyclic system which is then further elaborated to the target spirocycle. nih.gov
This strategy focuses on the late-stage introduction of the benzyl group onto the nitrogen atom of the pre-formed 2-oxa-8-aza-spiro[4.5]decan-1-one. The parent spirocycle can be synthesized through various methods, such as those involving intramolecular cyclization of 4-substituted piperidine derivatives.
Once the spirocyclic amine is obtained, the benzyl group can be introduced via reductive amination with benzaldehyde. This reaction typically involves the formation of an intermediate iminium ion, which is then reduced in situ using a suitable reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). This method is generally high-yielding and tolerates a wide range of functional groups.
| Reactants | Reagents | Product | Typical Yield |
| 2-oxa-8-aza-spiro[4.5]decan-1-one, Benzaldehyde | Sodium triacetoxyborohydride, Dichloroethane | This compound | High |
| 2-oxa-8-aza-spiro[4.5]decan-1-one, Benzaldehyde | Sodium cyanoborohydride, Methanol | This compound | Good to High |
Alternatively, direct N-alkylation with benzyl bromide in the presence of a base is another common method for introducing the benzyl group.
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step from three or more starting materials. uniba.it While a specific MCR for the direct synthesis of this compound is not readily found in the literature, the principles of MCRs can be applied to construct the core structure.
For instance, a potential MCR could involve the reaction of N-benzyl-4-piperidone, a suitable pronucleophile (such as a malonate derivative), and an electrophile that can be converted to the hydroxyl group needed for lactonization. Another possibility is a Passerini or Ugi reaction on a precursor that can be subsequently cyclized to form the spirocyclic system. The development of a novel MCR for this scaffold would be a valuable contribution to synthetic methodology.
Advanced and Sustainable Synthetic Strategies
Modern synthetic chemistry emphasizes the development of more efficient, scalable, and environmentally friendly processes.
Continuous flow chemistry has emerged as a powerful technology for the synthesis of fine chemicals and pharmaceuticals, offering advantages such as improved safety, better heat and mass transfer, and easier scalability compared to traditional batch processes. durham.ac.ukresearchgate.netscispace.comresearchgate.net The synthesis of spirocyclic lactones can be adapted to a continuous flow setup. rsc.org
A potential flow process for the synthesis of this compound could involve several steps integrated into a continuous sequence. For example, the formation of a key intermediate via a Baylis-Hillman reaction, which is often slow in batch, can be significantly accelerated in a flow reactor. durham.ac.uk Subsequent cyclization and purification steps could also be performed in-flow.
The final reductive amination step is also well-suited for continuous flow. A packed-bed reactor containing a supported reducing agent could be used to efficiently convert the parent spirocycle and benzaldehyde to the final product, with the product continuously eluting from the reactor. This approach would allow for the safe and scalable production of the target compound. researchgate.net
| Parameter | Batch Process | Continuous Flow Process |
| Scalability | Often requires re-optimization for larger scales. | Easily scalable by running the process for a longer time. |
| Safety | Handling of hazardous reagents and intermediates in large quantities. | Small reactor volumes minimize the risk associated with hazardous materials. |
| Heat & Mass Transfer | Can be inefficient, leading to side reactions. | Highly efficient, allowing for better control and higher yields. rsc.org |
| Reaction Time | Can be lengthy for certain reactions. | Often significantly reduced due to higher temperatures and pressures. rsc.org |
Stereoselective Synthesis of this compound and Analogues
The enantioselective synthesis of spirocycles presents a considerable challenge for organic chemists. researchgate.net Achieving high stereoselectivity is crucial as the biological activity of chiral molecules often depends on their specific three-dimensional configuration. While specific stereoselective routes to this compound are not extensively detailed in publicly available literature, the strategies employed for analogous spiroacetal systems provide insight into potential synthetic pathways.
One effective strategy involves using chiral starting materials to guide the stereochemical outcome. For instance, a stereocontrolled route to the analogous 1,6,9-trioxaspiro[4.5]decane ring system has been developed starting from D-glucose. This approach leverages the inherent chirality of the sugar to construct the spirocyclic framework with a defined configuration at the spiro-center. The synthesis involves several key transformations, including the conversion of D-glucose-derived ulosyl bromides into bicyclic pyranodioxanes, which then undergo an acid-catalyzed ring contraction to form the desired spiro[4.5]decane system.
Table 1: Key Transformations in the Stereoselective Synthesis of a 1,6,9-Trioxaspiro[4.5]decane Analogue
| Step | Starting Material | Key Reagents/Conditions | Intermediate/Product | Purpose |
|---|---|---|---|---|
| 1 | D-glucose-derived ulosyl bromides | Not specified | Bicyclic pyranodioxanes | Formation of a key bicyclic intermediate. |
| 2 | Bicyclic pyranodioxanes | Acid-catalyzed | 1,6,9-trioxaspiro[4.5]decane derivatives | Ring contraction to form the spirocyclic core. |
| 3 | Spiro[4.5]decane intermediate | Bromination | Brominated spiro[4.5]decane | Introduction of a functional group for further modification. |
This table illustrates a general strategy based on the synthesis of an analogue, as detailed information for the specific target compound is limited.
This methodology demonstrates how a chiral pool starting material can be effectively used to control the stereochemistry of the final spirocyclic product. Similar principles could be applied to the synthesis of this compound, potentially starting from a chiral piperidine or lactone precursor.
Biocatalytic Approaches in Spirocyclic Compound Synthesis
Biocatalysis has emerged as a powerful tool in organic synthesis, offering mild reaction conditions and high stereoselectivity. researcher.lifeacs.org The application of enzymes, particularly transaminases, has been successfully demonstrated in the synthesis of chiral spirocyclic amines, which are close structural analogues of the this compound core.
A notable example is the synthesis of Boc-protected-1-oxa-8-azaspiro[4.5]decan-3-amine. researcher.lifeacs.orgvapourtec.com In this process, a prochiral spiroketone is converted into a chiral amine with high enantiomeric excess using a transaminase enzyme. The process often involves extensive optimization of various reaction parameters to achieve high conversion and selectivity.
Key parameters optimized in a typical biocatalytic amination include:
Enzyme Selection : A panel of transaminases is often screened to identify the most effective catalyst. For the synthesis of a 1-oxa-8-azaspiro[4.5]decan-3-amine analogue, the transaminase ATA-200 was utilized. researchgate.netdoi.org
Temperature : The reaction temperature is optimized to balance enzyme activity and stability. doi.org
pH : The pH of the reaction medium is crucial for optimal enzyme performance. doi.org
Co-solvent : Organic co-solvents like DMSO are often required to dissolve the substrate, but their concentration must be carefully controlled to avoid denaturing the enzyme. doi.org
Substrate Loading : Maximizing the substrate concentration is important for process efficiency. doi.org
Table 2: Optimization of Biocatalytic Synthesis of a Spirocyclic Amine Analogue
| Parameter | Conditions Tested | Optimal Condition | Result (% Conversion) |
|---|---|---|---|
| Temperature | 30 °C, 35 °C, 40 °C | 35 °C | >80% after ~20h |
| pH | 7.0, 7.5, 8.0, 8.5 | 8.0 | >90% after ~20h |
| Co-solvent (% DMSO) | 2%, 4%, 6%, 8%, 10% | 2% | ~100% after ~20h |
| Substrate Loading | 10, 25, 50 mg/mL | 50 g/L | >99% |
Data adapted from the optimization studies for the synthesis of a 1-oxa-8-azaspiro[4.5]decan-3-amine analogue using transaminase ATA-200. researchgate.netdoi.org
This biocatalytic approach provides an efficient and environmentally friendly route to chiral spirocyclic amines and represents a promising strategy for the stereoselective synthesis of related compounds like this compound.
Derivatization Strategies of the this compound Core
Derivatization of a core molecular scaffold is a common strategy in medicinal chemistry to explore structure-activity relationships (SAR) and optimize the properties of a lead compound. The this compound core offers several positions that can be chemically modified.
Strategies for derivatization can be inferred from work on analogous spiro systems, such as 1,4,8-triaza-spiro[4.5]decan-2-ones. nih.gov Key derivatization approaches include:
Modification at the Nitrogen Atom : The benzyl group on the piperidine nitrogen (N-8) is a common protecting group that can be removed. Debenzylation, for instance via catalytic hydrogenation, would yield the secondary amine. This free amine can then be functionalized with a wide variety of substituents through acylation, alkylation, or reductive amination reactions to introduce diverse chemical moieties.
Functionalization of the Lactone Ring : The lactone ring provides opportunities for modification. For example, introducing substituents at the C-3 or C-4 positions of the oxazolidinone ring can significantly alter the molecule's properties.
Solid-Phase Synthesis : To rapidly generate a library of derivatives, solid-phase peptide synthesis (SPPS) techniques can be employed. nih.gov In this approach, the spirocyclic core is anchored to a solid support, and various building blocks are sequentially added. After the synthesis is complete, the final compounds are cleaved from the resin. This method was used to synthesize a series of 1,4,8-triaza-spiro[4.5]decan-2-one derivatives by functionalizing the imidazolidinone nitrogen with different moieties. nih.gov
Table 3: Examples of Derivatization of an Analogous 1,4,8-Triazaspiro[4.5]decan-2-one Core
| Compound ID | Moiety at Position 3 | Moiety at Lactam Nitrogen | Synthesis Strategy |
|---|---|---|---|
| 13a | Methyl | Acetamide | Solid-Phase Synthesis |
| 13b | Isopropyl | Acetamide | Solid-Phase Synthesis |
| 13d | Phenyl | Acetamide | Solid-Phase Synthesis |
| 14a | Methyl | Acetic acid | Solid-Phase Synthesis |
| 14b | Isopropyl | Acetic acid | Solid-Phase Synthesis |
| 14c | Isobutyl | Acetic acid | Solid-Phase Synthesis |
This table showcases derivatization examples from a structurally related 1,4,8-triaza-spiro[4.5]decan-2-one framework to illustrate potential derivatization strategies. nih.gov
These strategies highlight the chemical tractability of the spiro[4.5]decane core, allowing for the systematic modification and exploration of its chemical space for various applications.
Chemical Reactivity and Transformations of 8 Benzyl 2 Oxa 8 Aza Spiro 4.5 Decan 1 One
Ring System Modifications
The core structure of 8-Benzyl-2-oxa-8-aza-spiro[4.5]decan-1-one can undergo various modifications, either by transformations of the lactone moiety or through reactions involving the spirocenter.
Transformations of the Lactone Moiety
The γ-butyrolactone ring is a key functional group that can participate in several chemical reactions. These transformations typically involve nucleophilic attack at the carbonyl carbon, leading to ring-opening.
Hydrolysis: Under acidic or basic conditions, the lactone can be hydrolyzed to the corresponding γ-hydroxy carboxylic acid. This reaction is a fundamental transformation of lactones and is expected to proceed readily in this compound.
Aminolysis: Reaction with amines can open the lactone ring to form the corresponding γ-hydroxy amides. The specific outcome will depend on the nature of the amine and the reaction conditions.
Reduction: The carbonyl group of the lactone can be reduced to a hydroxyl group, yielding a diol. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) under specific conditions. researchgate.net The resulting diol could potentially be used in further synthetic elaborations. γ-Butyrolactones are known to be reduced by various methods, including catalytic hydrogenation and chemical hydrides. acs.org
Grignard and Organolithium Reactions: The addition of organometallic reagents, such as Grignard reagents or organolithium compounds, to the lactone carbonyl would lead to a ring-opened product with the incorporation of the organometallic R-group.
The table below summarizes the expected products from the transformation of the lactone moiety.
| Reagent | Product |
| H₃O⁺/H₂O | 4-(Hydroxymethyl)-1-benzylpiperidine-4-carboxylic acid |
| R-NH₂ | N-Alkyl-4-(hydroxymethyl)-1-benzylpiperidine-4-carboxamide |
| LiAlH₄ | (1-Benzylpiperidine-4,4-diyl)dimethanol |
| R-MgBr | 1-(1-Benzyl-4-(hydroxymethyl)piperidin-4-yl)-1-alkan-1-one |
Reactivity at the Spirocenter
The spirocenter of this compound is a quaternary carbon, which is generally unreactive towards many chemical transformations due to steric hindrance and the stability of the spirocyclic system. However, reactions that involve the cleavage of one of the rings attached to the spirocenter could be envisioned under harsh conditions or through specific synthetic strategies.
The synthesis of similar spirocyclic systems often involves intramolecular cyclization reactions. whiterose.ac.uk For instance, the formation of a spiro-lactone can be achieved through the intramolecular trapping of a ketene intermediate. mdpi.com Conceptually, the reverse of such reactions could lead to the opening of the spirocyclic system, although this is generally not a favored process.
Functional Group Interconversions on the this compound Scaffold
The peripheral functional groups of this compound, particularly the N-benzyl group, offer opportunities for various functional group interconversions.
Oxidation Reactions
N-Oxidation: The tertiary amine of the piperidine (B6355638) ring can be oxidized to an N-oxide using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA). The biological N-oxidation of piperidine itself has been shown to yield N-hydroxy piperidine and 2,3,4,5-tetrahydro-pyridine-1-oxide. nih.gov
Benzylic Oxidation: The benzylic position (the CH₂ group between the nitrogen and the phenyl ring) is susceptible to oxidation. Depending on the oxidant and reaction conditions, this could lead to the formation of an amide (by cleavage of the benzyl group) or other oxidized products. The oxidation of benzyl alcohol, a related benzylic position, can be achieved using various catalysts. mdpi.com
Oxidation of the Piperidine Ring: Stronger oxidizing agents could potentially lead to the oxidation of the piperidine ring itself, although this would likely require harsh conditions and could result in a mixture of products.
Reduction Reactions
Debenzylation: The N-benzyl group can be removed through catalytic hydrogenolysis. This is a common deprotection strategy in organic synthesis, typically carried out using hydrogen gas and a palladium catalyst (e.g., Pd/C). wikipedia.org This reaction would yield the corresponding secondary amine, 2-oxa-8-aza-spiro[4.5]decan-1-one.
Lactone Reduction: As mentioned in section 3.1.1, the lactone carbonyl can be reduced to an alcohol. researchgate.net
Nucleophilic Substitution Reactions
Reactions at the N-Benzyl Group: While the benzyl group itself is not a leaving group, it can be modified to facilitate nucleophilic substitution. For example, activation of the aromatic ring could allow for nucleophilic aromatic substitution, though this is generally difficult on an unsubstituted phenyl ring. youtube.com
Nucleophilic Attack on the Lactone Carbonyl: As detailed in section 3.1.1, the carbonyl carbon of the lactone is the primary site for nucleophilic attack, leading to ring-opening. This can be considered a form of nucleophilic acyl substitution.
N-Alkylation of the Debenzylated Product: The secondary amine obtained after debenzylation can readily undergo N-alkylation with various electrophiles to introduce different substituents at the 8-position. The N-alkylation of piperidine with substituted benzyl chlorides is a well-established reaction. chemicalforums.com
The following table summarizes the potential functional group interconversions.
| Reaction Type | Reagent/Condition | Product |
| N-Oxidation | H₂O₂ or m-CPBA | This compound 8-oxide |
| Debenzylation | H₂, Pd/C | 2-Oxa-8-aza-spiro[4.5]decan-1-one |
| Lactone Reduction | LiAlH₄ | (1-Benzylpiperidine-4,4-diyl)dimethanol |
Chemical Stability and Degradation Pathways Relevant to Research
The chemical stability of this compound is a critical parameter in its application in research, influencing its storage, handling, and behavior in various experimental settings. While specific, comprehensive degradation studies on this exact molecule are not extensively documented in publicly available literature, its stability and potential degradation pathways can be inferred from the reactivity of its constituent functional groups: a γ-lactone, a tertiary N-benzyl amine, and a spirocyclic core.
Hydrolytic Stability:
The γ-lactone ring in the 2-oxa-8-aza-spiro[4.5]decane moiety is susceptible to hydrolysis, a common degradation pathway for esters and lactones. pharmacy180.com This reaction involves the cleavage of the ester bond to form the corresponding hydroxy carboxylic acid. The rate of hydrolysis is highly dependent on pH.
Under acidic conditions, the hydrolysis is typically catalyzed by H+ ions. The reaction proceeds via protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.
Conversely, under basic conditions, hydrolysis is mediated by hydroxide ions (OH-), which act as nucleophiles, attacking the carbonyl carbon. wikipedia.org Base-catalyzed hydrolysis of lactones is generally irreversible and often proceeds more rapidly than acid-catalyzed hydrolysis. wikipedia.org For γ-lactones like the one present in the target molecule, the five-membered ring structure is relatively stable compared to more strained lactones. pearson.combritannica.com However, it will still undergo hydrolysis to reach an equilibrium with the open-chain hydroxy acid form in aqueous solutions. wikipedia.orgswgdrug.org
Oxidative and Photolytic Stability:
The N-benzyl tertiary amine portion of the molecule is a potential site for oxidative degradation. Tertiary amines can be oxidized by various oxidizing agents, potentially leading to the formation of N-oxides. The benzylic position is particularly susceptible to oxidation, which can lead to cleavage of the benzyl group. tandfonline.comacs.org This debenzylation reaction can be initiated by chemical oxidants, catalytic hydrogenation, or photolytic conditions. researchgate.netnih.govacs.orgresearchgate.net
Exposure to light, particularly UV radiation, may also promote degradation. N-benzyl compounds can undergo photodegradation, which may involve radical intermediates and lead to a variety of degradation products. researchgate.net
Thermal Stability:
Predicted Degradation Pathways:
Based on the reactivity of the functional groups, the following degradation pathways are plausible for this compound:
Lactone Hydrolysis: Cleavage of the lactone ring to form 1-(carboxymethyl)-1-hydroxy-4-(benzylamino)cyclohexane. This is expected to be a major degradation pathway in aqueous environments, particularly at non-neutral pH.
N-Debenzylation: Cleavage of the N-benzyl bond to yield 2-oxa-8-aza-spiro[4.5]decan-1-one and toluene or benzaldehyde, depending on the reaction conditions. This could be initiated by oxidation or catalytic hydrogenation.
Oxidation of the Nitrogen Atom: Formation of the corresponding N-oxide, 8-Benzyl-8-oxy-2-oxa-8-aza-spiro[4.5]decan-1-one.
The following table summarizes the potential degradation reactions and the conditions under which they are likely to occur.
| Degradation Pathway | Affected Moiety | Conditions | Potential Major Products |
| Hydrolysis | γ-Lactone | Acidic or basic aqueous solution | 1-(carboxymethyl)-1-hydroxy-4-(benzylamino)cyclohexane |
| Oxidative N-Debenzylation | N-Benzyl Tertiary Amine | Presence of oxidizing agents (e.g., H₂O₂, permanganate) | 2-oxa-8-aza-spiro[4.5]decan-1-one, Benzaldehyde |
| Catalytic Hydrogenolysis | N-Benzyl Tertiary Amine | H₂ gas, Palladium catalyst | 2-oxa-8-aza-spiro[4.5]decan-1-one, Toluene |
| N-Oxidation | Tertiary Amine | Mild oxidizing agents | 8-Benzyl-8-oxy-2-oxa-8-aza-spiro[4.5]decan-1-one |
| Photodegradation | N-Benzyl group, Lactone | Exposure to UV light | Complex mixture of degradation products |
| Thermal Decomposition | Entire Molecule | High temperatures | Fragmentation products |
Computational Chemistry and Theoretical Investigations of 8 Benzyl 2 Oxa 8 Aza Spiro 4.5 Decan 1 One
Molecular Docking and Ligand-Protein Interaction Modeling
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this is crucial for understanding how a ligand, such as 8-Benzyl-2-oxa-8-aza-spiro[4.5]decan-1-one, might interact with a biological target.
While specific docking studies for this compound are not available, research on analogous spirocyclic systems provides a strong predictive framework. For instance, studies on derivatives of 2,8-diazaspiro[4.5]decan-1-one have shown their potential as potent and selective dual TYK2/JAK1 inhibitors nih.gov. In these studies, molecular docking simulations revealed key interactions within the kinase binding sites. It is plausible that this compound could engage in similar interactions, with the benzyl group potentially forming significant hydrophobic and aromatic interactions with receptor pockets. The oxygen and nitrogen atoms of the spirocyclic core are likely to act as hydrogen bond acceptors and donors, respectively, further anchoring the ligand to its target.
Table 1: Potential Intermolecular Interactions of this compound based on Analog Studies
| Interaction Type | Potential Interacting Group on Ligand | Potential Interacting Residues on Receptor |
| Hydrogen Bonding | Carbonyl oxygen, Spirocyclic oxygen | Asp, Glu, Asn, Gln, Ser, Thr |
| Hydrogen Bonding | Aza-group nitrogen | Asp, Glu, Asn, Gln, Ser, Thr |
| Hydrophobic Interactions | Benzyl group, Piperidine (B6355638) ring | Ala, Val, Leu, Ile, Phe, Trp, Met |
| Pi-Pi Stacking | Benzyl group | Phe, Tyr, Trp, His |
Quantum Chemical Studies on Electronic Structure and Reactivity
Quantum chemical calculations are employed to understand the electronic properties of a molecule, which in turn dictate its reactivity and interaction with other molecules. Methods like Density Functional Theory (DFT) can provide insights into the distribution of electron density, molecular orbital energies, and reactivity descriptors.
For this compound, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The HOMO is likely to be localized around the electron-rich regions, such as the benzyl group and the oxygen atoms, indicating these are the sites prone to electrophilic attack. Conversely, the LUMO would be expected to be centered on the carbonyl group and the spirocyclic core, suggesting these areas are susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for determining the chemical reactivity and stability of the molecule.
Conformational Landscape Analysis and Energetics
The three-dimensional shape of a molecule is crucial for its biological activity. Conformational analysis aims to identify the stable conformations of a molecule and their relative energies. Due to the presence of the flexible piperidine ring and the benzyl group, this compound can exist in multiple conformations.
The piperidine ring can adopt chair, boat, and twist-boat conformations. The chair conformation is generally the most stable. The orientation of the benzyl group relative to the spirocyclic core will also contribute to a variety of low-energy conformers. Computational methods can be used to perform a systematic search of the conformational space to identify the global minimum energy structure and other low-lying conformers that might be biologically relevant. A study on 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione utilized a structure optimization step to determine its energy minima conformation, a similar approach would be essential for understanding this compound mdpi.com.
Prediction of Receptor Binding Affinity and Selectivity
Predicting the binding affinity and selectivity of a ligand for a particular receptor is a key goal of computational chemistry in drug design. While no specific predictions for this compound are documented, studies on related compounds offer valuable insights. For example, research on a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists demonstrated that systematic modifications to the spirocyclic core led to compounds with preferential affinity for M1 receptors over M2 receptors nih.gov.
For this compound, it is hypothesized that the benzyl substituent could play a significant role in conferring selectivity for certain receptor subtypes. The size, shape, and electronic properties of the binding pocket would determine whether the benzyl group is a favorable or unfavorable addition for binding affinity. Computational methods such as free energy perturbation (FEP) or thermodynamic integration (TI) could be employed to predict the binding free energies of this compound to various receptors, although such studies have not yet been reported.
Applications in Chemical Biology and Drug Discovery Research
8-Benzyl-2-oxa-8-aza-spiro[4.5]decan-1-one as a Privileged Scaffold for Library Synthesis
The concept of "privileged scaffolds" refers to molecular frameworks that can bind to multiple, unrelated biological targets, making them valuable starting points for drug discovery. The 8-azaspiro[4.5]decane core, a key feature of this compound, is considered one such scaffold. Its rigid, three-dimensional structure provides a unique topographical presentation of functional groups, which can lead to enhanced binding affinity and selectivity for various protein targets.
Diversity-oriented synthesis (DOS) is a powerful strategy for generating collections of structurally diverse and complex small molecules for high-throughput screening. The 1-oxa-7-azaspiro[4.5]decane scaffold, a close analogue, has been successfully employed in a multistage divergence strategy to create a 162-member compound library. nih.gov This approach introduced diversity at multiple points: initially through the separation of two spirocyclic diastereomers, followed by elaboration with different reagents, and finally by diversifying the nitrogen atom. nih.gov This strategy highlights the utility of the azaspiro[4.5]decane core in generating a wide range of unique molecular architectures for biological screening. nih.gov
The synthesis of libraries based on spirocyclic scaffolds like 8-azaspiro[4.5]decane allows for the exploration of a broader chemical space compared to more traditional, linear molecules. This can lead to the identification of novel hits for challenging biological targets.
Development of Chemical Probes and Tools for Mechanistic Studies
Chemical probes are essential tools for dissecting complex biological processes. They are small molecules designed to selectively interact with a specific protein or pathway, allowing researchers to study its function in a cellular or in vivo context. While specific chemical probes derived directly from this compound are not extensively documented in publicly available literature, the broader class of azaspiro[4.5]decane derivatives holds significant promise for this application.
The development of radiolabeled ligands for positron emission tomography (PET) imaging is a prime example of chemical probes used for mechanistic studies in living systems. Derivatives of 1,4-Dioxa-8-azaspiro[4.5]decane, another related scaffold, have been successfully radiolabeled with Fluorine-18 to create PET tracers for imaging sigma-1 (σ1) receptors in the brain. nih.gov These probes have demonstrated high affinity and selectivity for their target, enabling the visualization and quantification of σ1 receptor distribution and density, which is crucial for understanding their role in various neurological and psychiatric disorders. nih.gov
The amenability of the azaspiro[4.5]decane scaffold to chemical modification makes it an attractive starting point for the design and synthesis of a variety of chemical probes, including fluorescently labeled compounds for microscopy studies and affinity-based probes for target identification and validation.
Role as an Intermediate in the Synthesis of Bioactive Molecules
This compound and its core structure, 2-oxa-8-aza-spiro[4.5]decan-1-one, serve as valuable intermediates in the synthesis of more complex, biologically active molecules. The spirocyclic core provides a rigid framework upon which various functional groups and side chains can be appended to achieve desired pharmacological properties.
For instance, the 8-azaspiro[4.5]decane-7,9-dione moiety is a key structural feature of buspirone, an anxiolytic agent. nih.gov The synthesis of buspirone and its analogues often involves the use of 8-azaspiro[4.5]decane-7,9-dione as a starting material, highlighting the importance of this scaffold in the development of psychosedative agents. nih.gov
Furthermore, derivatives of 1-oxa-3,8-diazaspiro[4.5]decan-2-one have been synthesized and evaluated for their antihypertensive activity. nih.gov In these syntheses, the spirocyclic core serves as a central building block to which various pharmacophoric groups are attached to target specific receptors involved in blood pressure regulation. nih.gov The versatility of the azaspiro[4.5]decane scaffold allows for the systematic modification of its structure to optimize potency, selectivity, and pharmacokinetic properties of the final bioactive compounds.
Exploration of this compound Analogues in Neuropsychiatric Research Models
Analogues of this compound have been extensively investigated in neuropsychiatric research, particularly in the context of developing diagnostic and therapeutic agents for central nervous system (CNS) disorders. Animal models play a crucial role in this research by allowing for the evaluation of the efficacy and mechanism of action of new compounds. nih.govmpg.deacnp.orgmdpi.comnih.gov
One significant area of research is the development of ligands for the sigma-1 (σ1) receptor, which is implicated in a variety of neuropsychiatric conditions, including schizophrenia, depression, and anxiety. Derivatives of 1-oxa-8-azaspiro[4.5]decane have been synthesized and shown to exhibit high affinity and selectivity for the σ1 receptor. nih.gov Radiolabeled versions of these compounds have been used in preclinical PET imaging studies in mice to visualize the distribution of σ1 receptors in the brain. nih.gov These studies have demonstrated high brain uptake and specific binding to σ1 receptor-rich regions, suggesting their potential as diagnostic imaging agents for these disorders. nih.gov
The table below summarizes the binding affinities of some 1-oxa-8-azaspiro[4.5]decane derivatives for sigma-1 and sigma-2 receptors.
| Compound | Kᵢ (σ₁) (nM) | Kᵢ (σ₂) (nM) | Selectivity (σ₂/σ₁) |
| Derivative 1 | 0.47 | 10.3 | 21.9 |
| Derivative 2 | 1.2 | 52.8 | 44.0 |
| Derivative 3 | 2.5 | 5.0 | 2.0 |
| Derivative 4 | 12.1 | 24.2 | 2.0 |
Data sourced from a study on new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. nih.gov
Furthermore, spiropiperidine derivatives, which share the core piperidine (B6355638) ring with the 8-azaspiro[4.5]decane scaffold, have been explored as agonists for trace amine-associated receptor 1 (TAAR1), a target for CNS diseases. bepls.com The development of such compounds highlights the broad potential of this structural class in addressing a range of neuropsychiatric disorders.
Spirocyclic Compounds as Modulators of Cellular Pathways (e.g., GPCR, GSK-3β)
Spirocyclic compounds, including derivatives of 8-azaspiro[4.5]decan-1-one, have shown promise as modulators of various cellular signaling pathways, with G-protein coupled receptors (GPCRs) and Glycogen Synthase Kinase 3β (GSK-3β) being notable targets.
GPCR Modulation:
GPCRs represent a large family of cell surface receptors that are the targets of a significant portion of modern drugs. Spiro[chromane-2,4′-piperidine] derivatives have been identified as potent and selective agonists for the G-protein-coupled receptor 119 (GPR119), a target for type 2 diabetes. nih.gov Another study identified spiro[chromene-2,4′-piperidine]s as potent and selective partial agonists of the 5-HT2C receptor, a GPCR implicated in various neuropsychiatric disorders. nih.gov These findings underscore the potential of the spiropiperidine scaffold, a core component of the 8-azaspiro[4.5]decane structure, in the development of novel GPCR modulators.
The table below shows the activity of selected spiro[chromene-2,4′-piperidine] derivatives at the 5-HT2C receptor.
| Compound | EC₅₀ (nM) | Eₘₐₓ (%) |
| Derivative A | 15.3 | 75 |
| Derivative B | 25.1 | 82 |
| Derivative C | 48.6 | 68 |
Data represents the potency (EC₅₀) and efficacy (Eₘₐₓ) of the compounds in activating the 5-HT2C receptor. Sourced from a study on spiro[chromene-2,4′-piperidine]s as 5-HT2C receptor partial agonists. nih.gov
GSK-3β Inhibition:
GSK-3β is a serine/threonine kinase involved in numerous cellular processes, and its dysregulation has been linked to a range of diseases, including neurodegenerative disorders, bipolar disorder, and diabetes. researchgate.netnih.govnih.govbiorxiv.org While direct inhibition of GSK-3β by this compound has not been specifically reported, the exploration of diverse chemical scaffolds for GSK-3β inhibition is an active area of research. Natural products have served as valuable starting points for the design of novel GSK-3β inhibitors. researchgate.net The unique three-dimensional structure of spiro-lactones, such as the one present in the title compound, could offer a novel scaffold for the design of selective GSK-3β inhibitors. The development of fused- and spiro-β-lactone-lactam systems has been investigated, and these compounds have shown weak proteasome inhibition, indicating the potential for spiro-lactones to interact with protein targets. nih.gov
The search for novel, potent, and selective inhibitors of GSK-3β continues, and the exploration of unique scaffolds like spiro-lactones may provide new avenues for therapeutic intervention in diseases where this kinase is implicated.
Advanced Analytical and Characterization Techniques for Research on 8 Benzyl 2 Oxa 8 Aza Spiro 4.5 Decan 1 One
Spectroscopic Analysis (NMR, MS) for Structural Elucidation
Spectroscopic techniques are indispensable for the structural elucidation of novel chemical entities. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are primary tools used to confirm the molecular structure of "8-Benzyl-2-oxa-8-aza-spiro[4.5]decan-1-one".
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For "this compound", both ¹H NMR and ¹³C NMR spectra are available, which are critical for confirming the presence and connectivity of the various functional groups and hydrocarbon chains. spectrabase.com Although the specific spectral data is not publicly available, a typical analysis would involve identifying the chemical shifts and coupling constants for the protons and carbons in the benzyl group, the piperidine (B6355638) ring, and the oxazolidinone ring. For instance, in related spiro compounds like (S)-2-(8-benzyl-3-methyl-2-oxo-1,4,8-triazaspiro[4.5]decan-1-yl)acetamide, the ¹H NMR spectrum in DMSO-d₆ shows distinct signals for the benzyl protons and the various protons of the spirocyclic system. nih.gov Similarly, the ¹³C NMR spectrum would reveal characteristic peaks for the carbonyl carbon, the aromatic carbons of the benzyl group, and the aliphatic carbons of the spiro rings. nih.gov
Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in confirming the molecular formula. The fragmentation pattern observed in the mass spectrum can also offer valuable structural information. While specific experimental mass spectrometry data for "this compound" is not detailed in the available literature, predicted data for a closely related compound, "8-benzyl-1-oxa-8-azaspiro[4.5]dec-2-en-4-one", suggests that the protonated molecule ([M+H]⁺) would be a prominent ion. uni.lu The fragmentation would likely involve cleavage of the benzyl group or opening of the spiro rings.
Below is a hypothetical data table illustrating the kind of information that would be obtained from NMR and MS analysis.
| Technique | Parameter | Expected Data for this compound |
| ¹H NMR | Chemical Shift (δ) | ~7.2-7.4 ppm (aromatic protons), ~3.5 ppm (benzyl CH₂), 1.5-3.0 ppm (spiro ring protons) |
| ¹³C NMR | Chemical Shift (δ) | ~170-175 ppm (C=O), ~127-138 ppm (aromatic carbons), ~60 ppm (benzyl CH₂), 20-50 ppm (spiro ring carbons) |
| HRMS (ESI) | m/z | Calculated for [M+H]⁺: C₁₅H₂₀NO₂ |
Chromatographic Methods (HPLC, UPLC) for Purity and Reaction Monitoring
Chromatographic techniques are essential for assessing the purity of "this compound" and for monitoring the progress of its synthesis. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful methods for separating the target compound from any impurities or starting materials.
The choice of the stationary phase (column) and mobile phase is critical for achieving good separation. For compounds of this nature, a reverse-phase column (such as C18) is often employed with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, often with additives like formic acid or trifluoroacetic acid to improve peak shape.
In the synthesis of related triazaspiro[4.5]decan-2-one derivatives, HPLC was used to confirm the purity of the final products, with retention times (tR) being a key identifier. nih.gov For example, (S)-2-(8-benzyl-3-methyl-2-oxo-1,4,8-triazaspiro[4.5]decan-1-yl)acetamide showed a retention time of 10.69 minutes under specific HPLC conditions. nih.gov This demonstrates how HPLC can be used to establish a purity profile for a synthesized batch of a spiro compound.
The following table illustrates typical parameters for an HPLC method that could be used for the analysis of "this compound".
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in Water, B: 0.1% Formic acid in Acetonitrile |
| Gradient | 10% to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
X-ray Crystallography for Absolute Configuration and Solid-State Structure
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration. This technique is particularly valuable for complex molecules with multiple stereocenters, such as spiro compounds.
For a related series of 1-oxa-8-azaspiro[4.5]decanes, X-ray crystal structure analysis was successfully used to determine the absolute configuration of one of the derivatives. nih.gov This highlights the utility of this technique in unambiguously assigning the stereochemistry of these complex scaffolds.
The process involves growing a single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern of the X-rays is collected and analyzed to generate a detailed three-dimensional model of the molecule. The data obtained from X-ray crystallography includes precise bond lengths, bond angles, and torsion angles, as well as information about the packing of the molecules in the crystal lattice.
Below is a table summarizing the type of data that would be obtained from an X-ray crystallographic analysis of "this compound".
| Parameter | Description |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c |
| Unit Cell Dimensions | a, b, c (Å), α, β, γ (°) |
| Z (Molecules per unit cell) | Integer value |
| Calculated Density | g/cm³ |
| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data |
Chiroptical Methods for Stereochemical Assignment
Chiroptical methods are a set of analytical techniques that are sensitive to the stereochemistry of a molecule. These methods are crucial for assigning and confirming the absolute configuration of chiral compounds like "this compound", especially when a crystalline sample for X-ray analysis is not available.
The primary chiroptical methods include polarimetry and circular dichroism (CD) spectroscopy.
Polarimetry measures the rotation of plane-polarized light by a chiral compound, which is reported as the specific rotation [α]. The sign (+ or -) and magnitude of the specific rotation are characteristic of a particular enantiomer. In studies of related 1-oxa-8-azaspiro[4.5]decanes, optical resolution was performed, and it was found that the biological activity resided preferentially in the (-)-isomers, demonstrating the importance of stereochemistry. nih.gov
Circular Dichroism (CD) Spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum provides information about the stereochemical environment of chromophores within the molecule. By comparing the experimental CD spectrum to that of a known standard or to a spectrum predicted by computational methods, the absolute configuration can often be determined.
The following table outlines the chiroptical data that would be relevant for the stereochemical assignment of "this compound".
| Technique | Parameter | Measurement |
| Polarimetry | Specific Rotation [α] | Degrees (°), specifying concentration, solvent, and wavelength (e.g., [α]D) |
| Circular Dichroism | Wavelength of Maximum Absorption (λmax) | nm |
| Molar Ellipticity [θ] | deg·cm²·dmol⁻¹ |
Future Perspectives in 8 Benzyl 2 Oxa 8 Aza Spiro 4.5 Decan 1 One Research
Development of Novel Synthetic Routes with Enhanced Efficiency
While classical methods for the synthesis of spiro-γ-lactams exist, future research will likely focus on the development of more efficient, stereoselective, and environmentally benign synthetic strategies for 8-Benzyl-2-oxa-8-aza-spiro[4.5]decan-1-one and its derivatives. The inherent rigidity and complexity of spirocycles necessitate innovative approaches to control stereochemistry and maximize yields.
Promising future directions in the synthesis of this spiro-γ-lactam include:
Asymmetric Catalysis: The development of novel chiral catalysts could enable the enantioselective synthesis of this compound, which is crucial for understanding its stereospecific interactions with biological targets.
Multicomponent Reactions (MCRs): Designing one-pot MCRs that assemble the spirocyclic core from simple starting materials in a single step would significantly improve synthetic efficiency, reduce waste, and allow for rapid generation of diverse analogues.
Flow Chemistry: The use of continuous flow reactors can offer precise control over reaction parameters, leading to improved yields, reduced reaction times, and enhanced safety for potentially hazardous reactions.
Green Chemistry Approaches: The exploration of greener solvents, catalyst-free reactions, and energy-efficient methods like microwave or ultrasonic irradiation will be crucial for developing sustainable synthetic protocols.
| Synthetic Strategy | Potential Advantages |
| Asymmetric Catalysis | Enantioselective synthesis, stereospecific biological evaluation |
| Multicomponent Reactions | Increased efficiency, reduced waste, rapid analogue generation |
| Flow Chemistry | Precise reaction control, improved yields and safety |
| Green Chemistry | Environmental sustainability, reduced use of hazardous materials |
Deeper Mechanistic Understanding of Biological Interactions
To fully exploit the therapeutic potential of this compound, a comprehensive understanding of its mechanism of action at the molecular level is imperative. Future research should employ a combination of computational and experimental techniques to elucidate how this compound interacts with its biological targets.
Key areas for future investigation include:
Computational Modeling: Molecular docking and molecular dynamics simulations can predict the binding modes of this compound with various protein targets, providing insights into the key intermolecular interactions driving its biological activity.
Biophysical Techniques: A suite of biophysical methods will be essential for validating computational predictions and quantifying the binding affinity and kinetics. Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information on the compound-target interactions.
Structural Biology: X-ray crystallography and cryo-electron microscopy can be employed to determine the three-dimensional structure of this compound in complex with its biological target, offering a precise atomic-level understanding of the binding interactions.
Exploration of Underexplored Biological Targets
The spirocyclic scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets with high affinity and specificity. While the biological activity of this compound is not yet extensively characterized, future research should focus on screening this compound against a diverse array of underexplored biological targets.
Based on the activities of structurally related spirocyclic compounds, potential, yet underexplored, target classes for this compound could include:
Ion Channels: The rigid spirocyclic framework may allow for specific interactions with the complex three-dimensional structures of ion channels, which are implicated in a variety of neurological and cardiovascular diseases.
Protein-Protein Interactions (PPIs): The distinct three-dimensional arrangement of functional groups on the spirocyclic scaffold could be ideal for disrupting PPIs, which are often challenging to target with traditional small molecules.
Epigenetic Targets: Enzymes involved in epigenetic regulation, such as histone deacetylases (HDACs) and methyltransferases, present novel therapeutic opportunities that could be explored with this class of compounds.
Neglected Tropical Diseases: The antimicrobial potential of spiro-lactams suggests that this compound and its analogues could be investigated as novel treatments for neglected tropical diseases. nih.gov
| Potential Target Class | Therapeutic Relevance |
| Ion Channels | Neurological and cardiovascular disorders |
| Protein-Protein Interactions | Cancer, inflammatory diseases |
| Epigenetic Targets | Cancer, neurodegenerative diseases |
| Pathogens for Neglected Tropical Diseases | Infectious diseases |
Design and Synthesis of Advanced Analogues for Specific Research Objectives
The modular nature of the this compound scaffold provides a versatile platform for the design and synthesis of advanced analogues with tailored biological activities and improved physicochemical properties. Future research will focus on systematic structure-activity relationship (SAR) studies to optimize this scaffold for specific research objectives.
Strategies for the design of advanced analogues include:
Modification of the Benzyl Group: The benzyl moiety can be replaced with a wide variety of substituted aromatic and heteroaromatic rings to probe the steric and electronic requirements of the binding pocket of a biological target.
Functionalization of the Piperidine (B6355638) Ring: The piperidine nitrogen and the carbon atoms of the ring can be functionalized with different substituents to modulate the compound's polarity, solubility, and metabolic stability.
Alteration of the Lactam Ring: The five-membered lactam ring can be expanded or contracted, or the oxygen atom can be replaced with other heteroatoms to explore the impact on biological activity.
Introduction of Fluorine: The strategic incorporation of fluorine atoms can enhance metabolic stability, binding affinity, and membrane permeability.
Through these future research endeavors, the scientific community can unlock the full potential of this compound, paving the way for the development of novel chemical probes and potential therapeutic agents.
Q & A
Basic: What are the optimal synthetic routes for preparing 8-Benzyl-2-oxa-8-aza-spiro[4.5]decan-1-one, and how do reaction conditions influence yield?
Answer:
The synthesis of spirocyclic compounds like this compound often involves multi-step reactions. For example, analogous spiro structures are synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting benzyl halides with preformed spirocyclic intermediates under controlled conditions (e.g., anhydrous DMF or THF at 60–80°C) . Key parameters include:
- Temperature control : Higher temperatures (>80°C) may lead to decomposition of the spirocyclic core.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity but require careful purification to remove byproducts .
- Catalysts : Transition-metal catalysts (e.g., Pd) or bases (e.g., K₂CO₃) can improve regioselectivity .
Yield optimization typically involves iterative adjustments to stoichiometry and reaction time, supported by TLC or HPLC monitoring .
Basic: What analytical techniques are most reliable for confirming the structural integrity of this compound?
Answer:
Structural validation requires a combination of spectroscopic and crystallographic methods:
- NMR spectroscopy : ¹H and ¹³C NMR are critical for confirming the benzyl group’s position and spirocyclic connectivity. For example, distinct splitting patterns in ¹H NMR can indicate stereochemical purity .
- X-ray crystallography : Provides unambiguous confirmation of the spirocyclic geometry and bond angles (e.g., β = 108.7° in similar structures) .
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular formula (C₁₄H₁₈N₂O₂, MW 246.31) and detects impurities .
- IR spectroscopy : Confirms functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹ for the oxa-lactam ring) .
Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR shifts) for derivatives of this compound?
Answer:
Discrepancies in spectral data often arise from dynamic stereochemistry or solvent effects. Strategies include:
- Variable-temperature NMR : Identifies conformational flexibility (e.g., ring-flipping in spiro systems) .
- Deuteration studies : Isotopic labeling can isolate specific proton environments .
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and validate experimental data .
For example, unexpected downfield shifts in aromatic protons may indicate π-stacking interactions or solvent polarity effects, necessitating corroboration with X-ray data .
Advanced: What methodological approaches are recommended for studying the pharmacological potential of this compound?
Answer:
To evaluate bioactivity, researchers should:
- Target identification : Use molecular docking (e.g., AutoDock Vina) to predict binding to enzymes like kinases or GPCRs, leveraging structural analogs (e.g., spirocyclic antihypertensives) .
- In vitro assays : Screen for cytotoxicity (MTT assay) and enzyme inhibition (IC₅₀ determination) in cell lines .
- SAR studies : Modify the benzyl group or oxa/aza moieties to assess pharmacophore contributions. For instance, replacing benzyl with p-aminophenethyl alters solubility and target affinity .
- Metabolic stability : Use liver microsomes to evaluate oxidative degradation pathways .
Advanced: How can reaction mechanisms for spirocyclic ring functionalization be elucidated?
Answer:
Mechanistic studies require:
- Kinetic isotope effects (KIE) : Compare reaction rates with deuterated substrates to identify rate-determining steps .
- Intermediate trapping : Use low-temperature NMR or ESI-MS to detect transient species (e.g., spiro-epoxide intermediates) .
- Stereochemical analysis : Chiral HPLC or Mosher’s method determines retention of configuration during substitutions .
For example, oxidation of the spirocyclic core with KMnO₄ likely proceeds via radical intermediates, inferred from EPR spectroscopy .
Advanced: What strategies mitigate challenges in purifying this compound?
Answer:
Purification challenges (e.g., low solubility or co-eluting byproducts) can be addressed by:
- Chromatography : Reverse-phase HPLC with C18 columns and gradient elution (water/acetonitrile + 0.1% TFA) .
- Crystallization : Use solvent pairs (e.g., EtOAc/hexane) to exploit temperature-dependent solubility .
- Derivatization : Temporarily introduce polar groups (e.g., Boc protection) to improve separation .
Advanced: How can computational methods guide the design of novel derivatives with enhanced properties?
Answer:
Computational tools enable rational design by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
